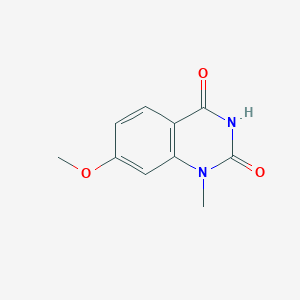![molecular formula C19H16ClN3O2 B13927936 2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide](/img/structure/B13927936.png)
2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(6-(2,3-dimethylphenoxy)pyridin-3-yl)nicotinamide is a complex organic compound with a molecular formula of C19H16ClN3O2 This compound is characterized by the presence of a chlorinated nicotinamide group, a dimethylphenoxy group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-(2,3-dimethylphenoxy)pyridin-3-yl)nicotinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,3-dimethylphenol with 3-chloropyridine-6-carboxylic acid under specific conditions to form an intermediate. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-(2,3-dimethylphenoxy)pyridin-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-chloro-N-(6-(2,3-dimethylphenoxy)pyridin-3-yl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-(2,3-dimethylphenoxy)pyridin-3-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide: Similar in structure but with different substituents on the phenyl ring.
2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide: Shares the chlorinated nicotinamide group but has different substituents.
Uniqueness
2-chloro-N-(6-(2,3-dimethylphenoxy)pyridin-3-yl)nicotinamide is unique due to the presence of the dimethylphenoxy and pyridinyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H16ClN3O2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-5-3-7-16(13(12)2)25-17-9-8-14(11-22-17)23-19(24)15-6-4-10-21-18(15)20/h3-11H,1-2H3,(H,23,24) |
InChI Key |
RFBZJWCILQKDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


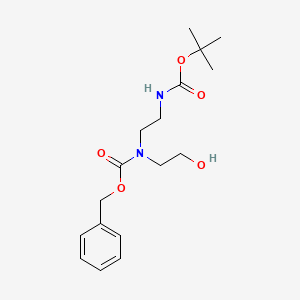
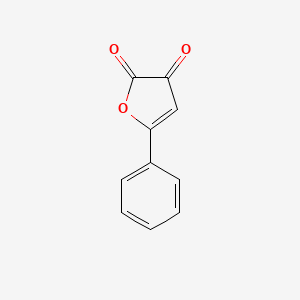
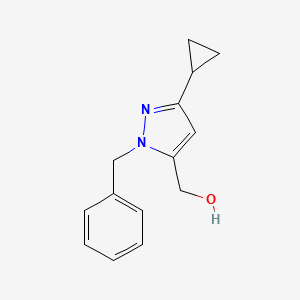
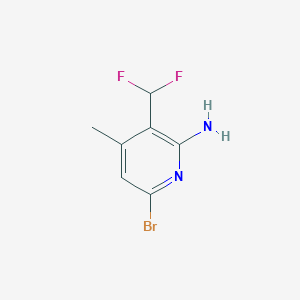
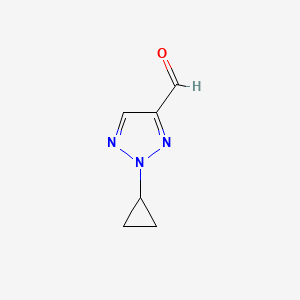
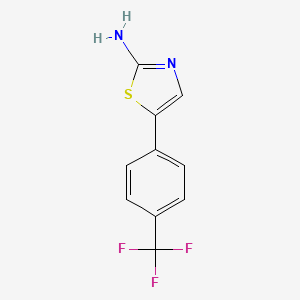
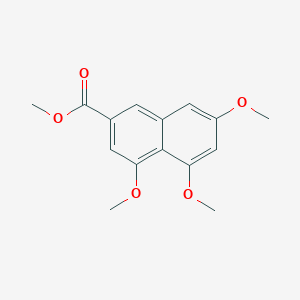
![1,7-Diazaspiro[4.4]nonane-2,8-dione](/img/structure/B13927897.png)

![2-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol](/img/structure/B13927905.png)
![3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol](/img/structure/B13927913.png)
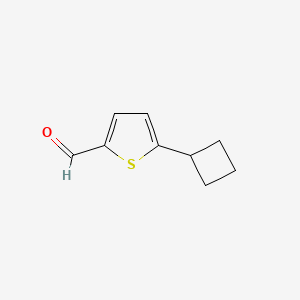
![3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B13927921.png)
